

A Technical Guide to the Absorption and Bioavailability of Butamirate Citrate

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Compound of Interest

Compound Name: *Butamirate Citrate*

Cat. No.: *B195422*

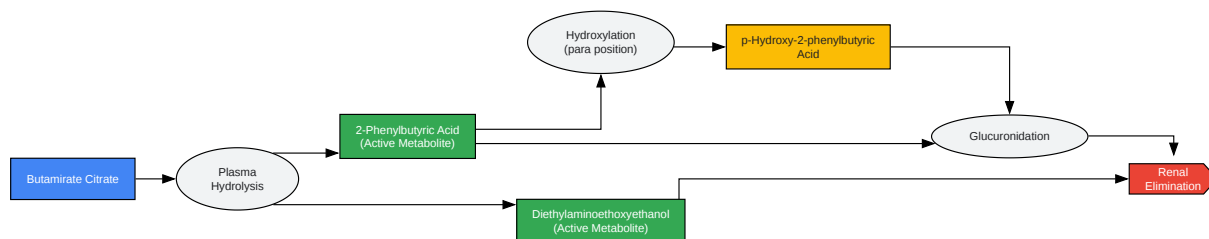
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, bioavailability, and pharmacokinetic profile of **butamirate citrate**, a non-opioid centrally acting antitussive agent. The following sections detail the metabolic fate of **butamirate citrate**, summarize key pharmacokinetic parameters from various studies, and outline the experimental methodologies employed in its analysis.

Metabolism and Mechanism of Action

Butamirate citrate is rapidly and completely absorbed after oral administration.[1][2][3] It is not detected in plasma or urine, as it undergoes rapid hydrolysis in the plasma to its two main active metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol.[2][4] Both of these metabolites also possess antitussive properties.[2] Butamirate and its metabolites are extensively bound to plasma proteins (approximately 95%), which contributes to a long plasma half-life.[1][2] The primary mechanism of action is central, with butamirate acting on the cough center in the medulla oblongata to suppress the cough reflex.[5][6][7] It also exhibits non-specific anticholinergic and bronchospasmolytic effects.[8] The metabolites are primarily eliminated via the kidneys after further metabolism, including hydroxylation and conjugation with glucuronic acid.[2]



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Figure 1: Metabolic Pathway of **Butamirate Citrate**

Pharmacokinetic Data

The pharmacokinetic parameters of **butamirate citrate** are primarily based on the measurement of its main metabolite, 2-phenylbutyric acid, in plasma.

Table 1: Pharmacokinetic Parameters of 2-Phenylbutyric Acid After Single Oral Doses of Butamirate Citrate in Healthy Volunteers

Formulation	Dose (mg)	Cmax (µg/mL)	Tmax (h)	AUC _{0-∞} (µg·h/mL)	t _{1/2} (h)	Reference
Syrup (Test)	45	1.77	1.1	46.9	28	[9]
Syrup (Reference)	45	1.86	1.5	50.4	26	[9]
Tablet (Test)	45	1.88	1.1	54.7	27	[9]
Solution (Reference)	45	1.94	1.1	54.5	26	[9]
Syrup	150	6.4	1.5	Not Reported	6	[2]
Sustained Release Tablet	Not Specified	Not Reported	9.0	Not Reported	13	[3][10]

Table 2: Dose Proportionality of 2-Phenylbutyric Acid and Diethylaminoethoxyethanol After Single Oral Doses of Butamirate Citrate Syrup in Healthy Volunteers

Dose (mg)	Metabolite	Mean Cmax (ng/mL)
22.5	2-Phenylbutyric acid	932.4
90	2-Phenylbutyric acid	3357.4
22.5	Diethylaminoethoxyethanol	33.8

Source:[8]

The data indicates that the maximum plasma concentration (Cmax) of 2-phenylbutyric acid increases with the administered dose of **butamirate citrate**.[\[8\]](#)

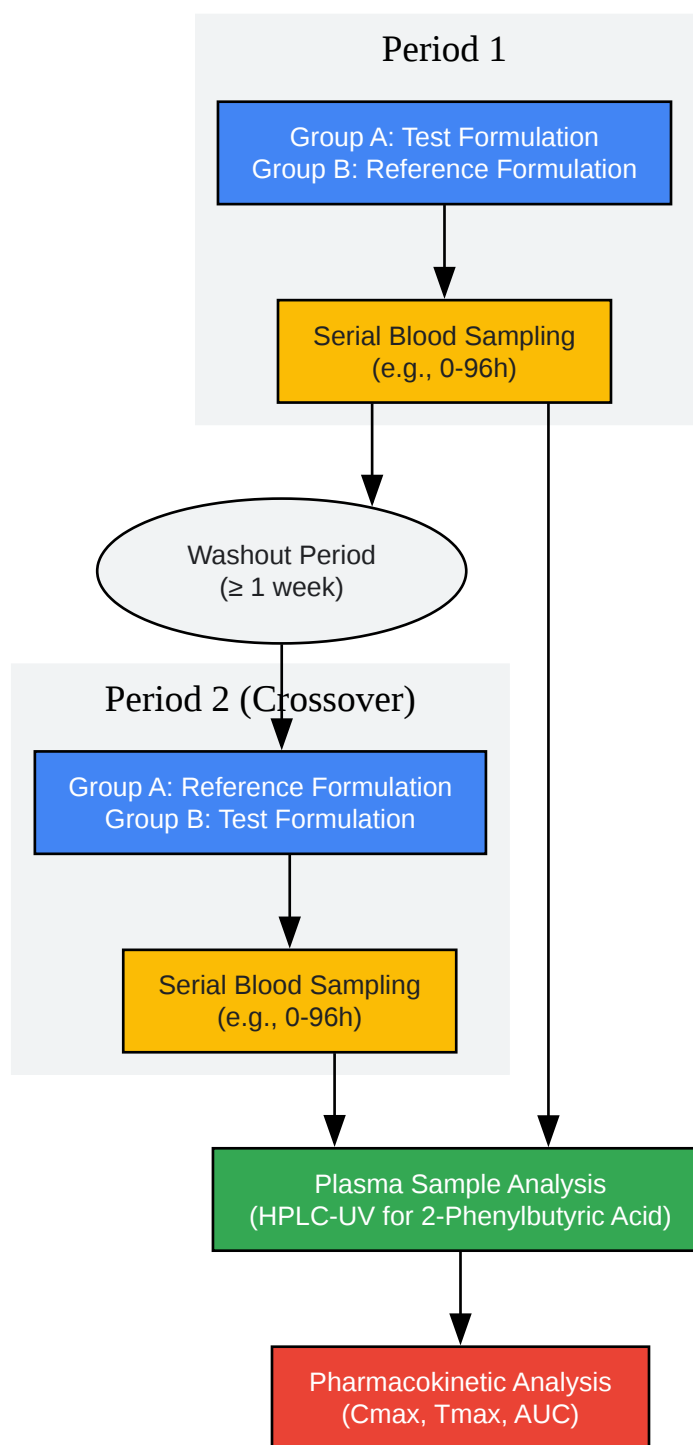
Experimental Protocols

The following sections describe the methodologies used in the pharmacokinetic studies of **butamirate citrate**.

Bioavailability Study of Different Formulations

A representative experimental design to assess the relative bioavailability of different **butamirate citrate** formulations is a randomized, two-way crossover study.[\[9\]](#)

- Study Design: Healthy volunteers receive a single dose of a test formulation and a reference formulation in two separate study periods, separated by a washout period of at least one week.[\[9\]](#)[\[11\]](#)
- Subjects: The studies typically involve healthy adult volunteers.[\[4\]](#)[\[9\]](#)
- Dosing: A single oral dose of **butamirate citrate** is administered, for example, 45 mg.[\[9\]](#)
- Sample Collection: Blood samples are collected at multiple time points, typically before dosing and up to 96 hours post-dose.[\[9\]](#)
- Analytical Method: The concentration of the metabolite, 2-phenylbutyric acid, in plasma is determined using a validated analytical method, such as reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[\[9\]](#)[\[12\]](#)



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Figure 2: Crossover Bioavailability Study Workflow

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of **butamirate citrate**'s metabolites in biological matrices and pharmaceutical formulations is commonly performed using HPLC.[9][12][13]

- Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase.
- Sample Preparation: For plasma samples, a protein precipitation and extraction step is necessary. For pharmaceutical forms like syrups, a dilution step is typically sufficient.[12]
- Chromatographic Conditions (Example):
 - Column: C18 column (e.g., Agilent Zorbax ODS).[14]
 - Mobile Phase: A mixture of aqueous buffer (e.g., tetraethylammonium hydrogen sulfate or phosphate buffer) and organic solvents like methanol and acetonitrile.[12][15] The pH is often adjusted to an acidic value (e.g., pH 3.5).[12]
 - Detection: UV detection at a specific wavelength, such as 258 nm.[12]
 - Quantification: The concentration of the analyte is determined by comparing its peak area to that of a standard curve.[12]
- Validation: The analytical method must be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[13][14]

This guide provides a foundational understanding of the absorption and bioavailability of **butamirate citrate**. For further details, consulting the primary literature cited is recommended.

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